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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
1-Methyl-2-phenoxyethylamine, a compound of interest in pharmaceutical and chemical
research. This document details the analytical methodologies and presents key data integral to
the confirmation of its chemical structure.

Chemical Identity and Properties

1-Methyl-2-phenoxyethylamine, with the chemical formula CoH13NO, is also known by
synonyms such as 1-phenoxy-2-propanamine and phenoxyisopropylamine.[1][2][3] Its
molecular weight is approximately 151.21 g/mol .[3][4]

Property Value Source
Molecular Formula CoH13NO [1112][3][4]
Molecular Weight 151.21 g/mol [3114]
CAS Number 35205-54-0 [1][21[3][4]
IUPAC Name 1-phenoxypropan-2-amine [3]
Appearance Liquid [2]
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Spectroscopic Data for Structural Confirmation

The structural framework of 1-Methyl-2-phenoxyethylamine has been unequivocally
established through a combination of spectroscopic techniques, primarily Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

The proton NMR spectrum reveals the number of different types of protons and their
neighboring environments.

. . Coupling

Chemical Shift L . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz

7.25 m 2H Ar-H -
6.93 m 1H Ar-H -
6.90 m 2H Ar-H -
3.83 dd 1H O-CH: J=8.8,45
3.66 dd 1H O-CH: J=8.8,7.2
3.32 m 1H CH-NH:z -
1.55 brs 2H NH:2 -
1.15 d 3H CHs J=64

Data sourced from ChemicalBook.[5]

While specific peak data from searches is limited, 13C NMR data is available and essential for

confirming the carbon skeleton. The spectrum is expected to show nine distinct carbon signals
corresponding to the aromatic ring carbons, the two aliphatic carbons of the ethylamine chain,
and the methyl group carbon.
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Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern, which is crucial for confirming the connectivity of the atoms. The
mass spectrum of 1-Methyl-2-phenoxyethylamine is available through the NIST WebBook.[1]

mlz Relative Intensity (%) Proposed Fragment

151 ~10 [M]* (Molecular lon)

[C7H70]* (Phenoxy radical
107 ~5

cation)

[CeHeO]* (Phenol radical
94 ~100 ,

cation)
77 ~20 [CeHs]* (Phenyl cation)

C2HeN]* (Ethylamine
44 ~90 ; I* (Ethy

fragment)

The fragmentation pattern is consistent with the structure, showing a prominent peak for the
phenoxy moiety and the ethylamine side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR
spectrum of 1-Methyl-2-phenoxyethylamine would be expected to show characteristic
absorption bands for the N-H stretch of the primary amine, C-O stretch of the ether linkage, and
C-H stretches of the aromatic and aliphatic portions.[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of 1-Methyl-2-
phenoxyethylamine.

NMR Spectroscopy Protocol (General)

Objective: To obtain high-resolution *H and 3C NMR spectra.
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Materials:

1-Methyl-2-phenoxyethylamine sample (5-25 mg for *H, 50-100 mg for 13C)

Deuterated chloroform (CDCIs)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

o Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCls in a small
vial.

o Ensure the sample is fully dissolved. Gentle vortexing can be applied.

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
e Acquire the H spectrum, typically requiring a few minutes.

e Acquire the 13C spectrum, which may take from 20 minutes to over an hour depending on the
sample concentration.

o Process the raw data (Fourier transformation, phase correction, and baseline correction) to
obtain the final spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum.

Materials:
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1-Methyl-2-phenoxyethylamine sample

Methanol or other suitable solvent

GC-MS instrument with a capillary column (e.g., DB-5ms)

Autosampler vials

Procedure:

e Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.

o Transfer the solution to a GC-MS autosampler vial.

o Set the GC-MS parameters:

[e]

Injector Temperature: 250 °C

o

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold
for 5 minutes.

Carrier Gas: Helium

o

[¢]

lon Source Temperature: 230 °C

[¢]

lonization Mode: Electron lonization (EI) at 70 eV
« Inject the sample into the GC-MS system.

e Analyze the resulting chromatogram to determine the retention time and the mass spectrum
of the eluted peak corresponding to 1-Methyl-2-phenoxyethylamine.

Synthesis and Logical Relationships

The structure of 1-Methyl-2-phenoxyethylamine can be further understood through its
synthetic pathways.

Synthetic Pathways
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Two common methods for the synthesis of 1-Methyl-2-phenoxyethylamine are reductive
amination and the Gabriel synthesis.[4]

Gabriel Synthesis

Potassium Phthalimide ( )
+ Potassium Phthalimide
1-Chloro-2-phenoxypropane > (N-(1-methyl-2-phenoxyethyl)phthalimide)

Reductive Amination

Methylamine ( )

1-Phenoxy-2-propanone

Click to download full resolution via product page

Caption: Synthetic routes to 1-Methyl-2-phenoxyethylamine.

Experimental and Analytical Workflow

The overall process for the structure elucidation follows a logical progression of steps.
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Spectroscopic Analysis
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Caption: Workflow for structure elucidation.

Potential Biological Significance

While specific signaling pathways for 1-Methyl-2-phenoxyethylamine are not extensively
documented, compounds with a phenethylamine backbone are known to interact with various
biological targets. Research into analogous compounds suggests potential interactions with
neurotransmitter systems.[4] For instance, many phenethylamines exhibit activity at receptors
that can modulate signaling cascades such as the NF-kB pathway, which is a key regulator of
inflammatory responses.
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Caption: Generalized NF-kB signaling pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b147317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the structural characterization of 1-Methyl-
2-phenoxyethylamine, integrating spectroscopic data with experimental methodologies to
present a complete picture for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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